molecular formula C12H10ClN B3330632 4-Chloro-3-methyl-5-phenylpyridine CAS No. 727429-31-4

4-Chloro-3-methyl-5-phenylpyridine

Cat. No.: B3330632
CAS No.: 727429-31-4
M. Wt: 203.67 g/mol
InChI Key: JQKGTZJXDNNNTQ-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-5-phenylpyridine is an organic compound with the molecular formula C({12})H({10})ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position, a methyl group at the third position, and a phenyl group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-5-phenylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine as the core structure

    Chlorination: The chlorination at the fourth position can be carried out using reagents like phosphorus pentachloride or thionyl chloride.

    Methylation: The methyl group is introduced at the third position using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-5-phenylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The phenyl group can undergo hydrogenation to form a cyclohexyl group under catalytic hydrogenation conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.

Major Products Formed

    Substitution: Formation of 4-amino-3-methyl-5-phenylpyridine or 4-thio-3-methyl-5-phenylpyridine.

    Oxidation: Formation of 4-chloro-3-carboxy-5-phenylpyridine.

    Reduction: Formation of 4-chloro-3-methyl-5-cyclohexylpyridine.

Scientific Research Applications

4-Chloro-3-methyl-5-phenylpyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-5-phenylpyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The chlorine and phenyl groups contribute to its binding affinity and specificity, while the methyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylpyridine: Lacks the phenyl group, resulting in different chemical and biological properties.

    3-Methyl-5-phenylpyridine:

    4-Chloro-5-phenylpyridine: Lacks the methyl group, which can alter its pharmacokinetic profile.

Uniqueness

4-Chloro-3-methyl-5-phenylpyridine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, making it a versatile intermediate in organic synthesis. The phenyl group contributes to its stability and potential interactions with biological targets, while the methyl group can modulate its solubility and metabolic stability.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic versatility and potential applications

Properties

IUPAC Name

4-chloro-3-methyl-5-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c1-9-7-14-8-11(12(9)13)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKGTZJXDNNNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699258
Record name 4-Chloro-3-methyl-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727429-31-4
Record name 4-Chloro-3-methyl-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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